4-(6-Chloroquinoxalin-2-yloxy)phenol
Overview
Description
4-(6-Chloroquinoxalin-2-yloxy)phenol is a chemical compound with the molecular formula C₁₄H₉ClN₂O₂. It is known for its unique structure, which includes a quinoxaline ring substituted with a chloro group and a phenol group.
Preparation Methods
The synthesis of 4-(6-Chloroquinoxalin-2-yloxy)phenol typically involves nucleophilic substitution reactions. One common method starts with 2,6-dichloroquinoxaline, which reacts with 2-hydroxybenzonitrile in the presence of potassium carbonate and N,N-dimethylformamide as a solvent. This reaction yields 2-(6-chloroquinoxalin-2-yloxy)benzonitrile, which is then further reacted with 4-tert-butylphenol under Ullmann reaction conditions to produce the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-(6-Chloroquinoxalin-2-yloxy)phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a key reaction in its synthesis, where the chloro group is replaced by a phenoxy group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: It can participate in further substitution reactions, particularly involving the phenol group
Common reagents used in these reactions include potassium carbonate, N,N-dimethylformamide, and various phenols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(6-Chloroquinoxalin-2-yloxy)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its antibacterial properties.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-(6-Chloroquinoxalin-2-yloxy)phenol involves its interaction with specific molecular targets. In antibacterial applications, it is believed to interfere with bacterial cell wall synthesis or function, although the exact pathways and targets are still under investigation . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
4-(6-Chloroquinoxalin-2-yloxy)phenol can be compared with other quinoxaline derivatives, such as:
6-Chloro-2-(4-hydroxyphenyl)quinoxaline: Similar structure but different substitution pattern.
2-(6-Chloroquinoxalin-2-yloxy)benzonitrile: An intermediate in the synthesis of the target compound.
Various substituted quinoxalines: These compounds share the quinoxaline core but differ in their substituents, leading to variations in their chemical and biological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(6-chloroquinoxalin-2-yl)oxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-1-6-12-13(7-9)16-8-14(17-12)19-11-4-2-10(18)3-5-11/h1-8,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYFSLAJRJHGJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CN=C3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451008 | |
Record name | 4-[(6-Chloroquinoxalin-2-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76578-79-5 | |
Record name | 4-[(6-Chloro-2-quinoxalinyl)oxy]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76578-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 752339 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 76578-79-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(6-Chloroquinoxalin-2-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-[(6-chloro-2-quinoxalinyl)oxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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